Cas no 16366-09-9 (Carbamic acid,(4-methyl-1,3-phenylene)bis-, di-2-propenyl ester (9CI))

Carbamic acid,(4-methyl-1,3-phenylene)bis-, di-2-propenyl ester (9CI) structure
16366-09-9 structure
Product name:Carbamic acid,(4-methyl-1,3-phenylene)bis-, di-2-propenyl ester (9CI)
CAS No:16366-09-9
MF:C15H18N2O4
MW:290.31442
CID:176702
PubChem ID:329034

Carbamic acid,(4-methyl-1,3-phenylene)bis-, di-2-propenyl ester (9CI) Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,(4-methyl-1,3-phenylene)bis-, di-2-propenyl ester (9CI)
    • prop-2-enyl N-[2-methyl-5-(prop-2-enoxycarbonylamino)phenyl]carbamate
    • AC1L73WB
    • AC1Q2G2W
    • NSC310109
    • NSC-310109
    • prop-2-en-1-yl N-(2-methyl-5-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)carbamate
    • Diprop-2-en-1-yl (4-methyl-1,3-phenylene)biscarbamate
    • AKOS024335141
    • DTXSID70317016
    • SCHEMBL11859183
    • N,N'-BIS(ALLYLOXYCARBONYL)-4-METHYL-1,3-PHENYLENEDIAMINE
    • 16366-09-9
    • Inchi: InChI=1S/C15H18N2O4/c1-4-8-20-14(18)16-12-7-6-11(3)13(10-12)17-15(19)21-9-5-2/h4-7,10H,1-2,8-9H2,3H3,(H,16,18)(H,17,19)
    • InChI Key: WLDJUSUENDADEQ-UHFFFAOYSA-N
    • SMILES: C=CCOC(NC1C=CC(C)=C(NC(OCC=C)=O)C=1)=O

Computed Properties

  • Exact Mass: 290.12674
  • Monoisotopic Mass: 290.127
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 8
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 76.7Ų

Experimental Properties

  • Density: 1.205
  • Boiling Point: 333.2°Cat760mmHg
  • Flash Point: 155.3°C
  • Refractive Index: 1.588
  • PSA: 76.66
  • LogP: 3.61000

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